N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom of the acetamide core, a 4-substituted phenyl ring bearing a 2,5-dimethoxybenzenesulfonamido moiety, and a central acetamide linker.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(26-2)18(12-16)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUFMTPKNUOAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous acetamide derivatives documented in recent studies. Key differences in substituents, electronic effects, and observed functionalities are highlighted below.
Structural and Functional Group Analysis
N-cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide Molecular Formula: C₁₂H₁₃F₃N₂O₂ Molar Mass: 274.24 g/mol Key Substituents: Trifluoromethoxy (-OCF₃) group on the phenyl ring, amino (-NH-) linker. The amino linker may reduce steric hindrance compared to sulfonamido groups .
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide
- Key Substituents : Chloro (-Cl) group, 3,4-dimethoxyphenyl acryloyl moiety.
- Observed Functionality : Demonstrated corrosion inhibition for carbon steel in acidic environments (0.1 M HCl), with inhibition efficiency linked to adsorption on metal surfaces via polar functional groups (e.g., methoxy, carbonyl) .
2-Hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide Key Substituents: Hydroseleno (-SeH) group, 4-nitrophenyl acryloyl moiety. Observed Functionality: Exhibited superior corrosion inhibition compared to chloro analogs, attributed to selenium’s higher polarizability and stronger adsorption on metal surfaces. The nitro group (-NO₂) enhances electron-withdrawing effects, stabilizing the inhibitor-metal interaction .
Comparative Data Table
Key Findings
- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -OCF₃) enhance adsorption and stability in corrosive environments, while electron-donating methoxy groups may favor solubility or hydrogen bonding in biological contexts.
- Application Gaps: The target compound lacks direct experimental data on corrosion inhibition or bioactivity, unlike its analogs.
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